molecular formula C10H6Cl2 B052921 2,6-Dichloronaphthalene CAS No. 2065-70-5

2,6-Dichloronaphthalene

Cat. No.: B052921
CAS No.: 2065-70-5
M. Wt: 197.06 g/mol
InChI Key: YCFUHBHONRJFHI-UHFFFAOYSA-N
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Description

2,6-Dichloronaphthalene is an organic compound with the molecular formula C10H6Cl2. It is a chlorinated derivative of naphthalene, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the naphthalene ring. This compound is used in various chemical applications due to its unique properties.

Mechanism of Action

Target of Action

2,6-Dichloronaphthalene is a synthetic compound that has been shown to have a cytotoxic effect on leukemia cells . .

Mode of Action

The cytotoxic effect of this compound on leukemia cells may be related to its ability to generate reactive oxygen species (ROS) and hydrogen peroxide . This suggests that the compound might interact with cellular components in a way that leads to oxidative stress, which can cause damage to cells and potentially lead to cell death.

Result of Action

This compound has been shown to have a cytotoxic effect on leukemia cells . This suggests that the compound may induce cell death in these cells, potentially through mechanisms related to oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloronaphthalene can be synthesized through several methods. One common method involves the chlorination of naphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the chlorination of naphthalene followed by purification steps such as distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with additional functional groups.

    Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated naphthalene.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products

    Substitution: Products include various substituted naphthalenes depending on the nucleophile used.

    Oxidation: Products include naphthoquinones and other oxygenated naphthalene derivatives.

    Reduction: Products include partially or fully dechlorinated naphthalene.

Scientific Research Applications

2,6-Dichloronaphthalene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Dichloronaphthalene
  • 2,3-Dichloronaphthalene
  • 2,7-Dichloronaphthalene

Comparison

2,6-Dichloronaphthalene is unique due to the specific positioning of chlorine atoms, which influences its reactivity and applications. For example, 1,8-Dichloronaphthalene has chlorine atoms at different positions, leading to different chemical properties and reactivity. The specific arrangement in this compound makes it particularly useful in certain synthetic pathways and applications .

Properties

IUPAC Name

2,6-dichloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFUHBHONRJFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870932
Record name 2,6-Dichloronaphthalene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2065-70-5
Record name 2,6-Dichloronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2065-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 2,6-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 2,6-dichloro-
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Record name 2,6-Dichloronaphthalene
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Record name 2,6-dichloronaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key properties of naphthalene diimides derived from 2,6-Dichloronaphthalene that make them interesting for research?

A1: Naphthalene diimides synthesized from this compound exhibit several attractive properties:

  • Tunable Optical Properties: By modifying the core substituents, researchers can fine-tune the absorption and emission wavelengths of these dyes across the visible spectrum. [] This tunability makes them suitable for applications like fluorescent labeling and energy transfer studies.
  • High Fluorescence Quantum Yields: Some derivatives, particularly those with alkylamino substitutions at the naphthalene core, display impressive fluorescence quantum yields of up to 60%. [] This strong fluorescence is valuable for imaging and sensing applications.
  • Versatility: These dyes can be further functionalized, allowing for the creation of complex structures like bichromophoric compounds. [] This versatility opens doors for designing tailored molecules with specific functionalities.

Q2: How does the substitution of chlorine atoms in this compound with amines impact the optical properties of the resulting naphthalene diimide dyes?

A2: Replacing the chlorine atoms in this compound with amines significantly influences the dyes' optical characteristics:

  • Bathochromic Shift: Amino-substituted naphthalene diimides generally exhibit a red-shift in their absorption maxima compared to their non-substituted counterparts. This shift is attributed to the electron-donating nature of the amine groups. []
  • Fluorescence Enhancement: Introducing alkylamino substituents at the naphthalene core can dramatically enhance the fluorescence quantum yields, reaching up to 60%. [] This enhancement is likely due to increased electron delocalization and reduced non-radiative decay pathways.

Q3: Can you elaborate on the use of this compound-derived naphthalene diimides in FRET studies?

A3: The tunable absorption and emission properties of these dyes make them well-suited for Förster Resonance Energy Transfer (FRET) studies. [] Researchers have successfully demonstrated FRET using a bichromophoric compound containing a red and a blue naphthalene diimide, both derived from this compound. [] This example highlights the potential of these dyes as donor-acceptor pairs for studying molecular interactions and distances in biological systems.

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